molecular formula C11H11BrF2N2O2 B1408015 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1707365-44-3

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1408015
CAS No.: 1707365-44-3
M. Wt: 321.12 g/mol
InChI Key: BFZYEMYUAJBQAQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2 It is a derivative of nitrobenzene, where the nitro group is substituted at the 4-position with a 4,4-difluoropiperidin-1-yl group and a bromine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves a multi-step process:

    Nitration: The starting material, bromobenzene, undergoes nitration to introduce the nitro group at the 4-position, forming 2-bromo-4-nitrobenzene.

    Substitution: The 4-nitro group is then substituted with a 4,4-difluoropiperidin-1-yl group through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and piperidine moieties can engage in binding interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzene ring.

    2-Bromo-4-(4,4-difluoropiperidin-1-yl)pyridine: Similar structure but with a pyridine ring.

    2-Bromo-4-(4,4-difluoropiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a nitro group.

Uniqueness

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both a nitro group and a 4,4-difluoropiperidin-1-yl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-bromo-4-nitrophenyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-9-7-8(1-2-10(9)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZYEMYUAJBQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223114
Record name Piperidine, 1-(3-bromo-4-nitrophenyl)-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-44-3
Record name Piperidine, 1-(3-bromo-4-nitrophenyl)-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(3-bromo-4-nitrophenyl)-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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